1,3-Benzothiazole-2,4-diamine

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

1,3-Benzothiazole-2,4-diamine (CAS 861100-75-6) is a uniquely substituted benzothiazole scaffold whose 2,4-diamine arrangement enables regioselective functionalization, unlocking distinct chemical space for CDK5/GSK3β-targeting CNS therapeutics and novel antimicrobials. Unlike generic isomers, this specific substitution pattern supports orthogonal parallel or sequential derivatization for efficient SAR library construction and a unique [4+1] cyclocondensation pathway to complex fused heterocycles. Contact us for bulk quantities, custom synthesis, or contract research support.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 861100-75-6
Cat. No. B1320147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-2,4-diamine
CAS861100-75-6
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)N)N
InChIInChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10)
InChIKeyJHRMJWGBGBDNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazole-2,4-diamine (CAS 861100-75-6): A Core Scaffold for Chemical Biology & Medicinal Chemistry


1,3-Benzothiazole-2,4-diamine (CAS 861100-75-6) is a heterocyclic aromatic amine featuring a benzothiazole core with amino substituents at the 2- and 4-positions, presenting as a versatile small-molecule building block for medicinal chemistry and chemical biology applications . While limited primary quantitative data exist for the unsubstituted core, its value is established by its role as a precursor in the synthesis of functional derivatives with defined biological activities, including antimicrobial agents and kinase-targeting scaffolds [1].

Beyond Generic Substitution: Strategic Selection of 1,3-Benzothiazole-2,4-diamine in Research


The selection of 1,3-benzothiazole-2,4-diamine (CAS 861100-75-6) over other benzothiazole isomers or simple diaminobenzothiazole analogs is not a matter of generic interchangeability but one of strategic functionalization potential. The specific 2,4-diamine substitution pattern on the benzothiazole core creates a unique electronic and steric environment that governs its reactivity, directing regioselective functionalization and influencing the physicochemical properties of resultant derivatives in ways that its isomers (e.g., 2,5- or 2,6-diaminobenzothiazoles) do not [1]. This structural specificity is foundational for accessing distinct chemical space in medicinal chemistry campaigns, where subtle changes in substitution can profoundly impact target affinity, selectivity, and pharmacokinetic profiles [2].

Quantitative Differentiation of 1,3-Benzothiazole-2,4-diamine: A Comparative Evidence Guide


Regioselective Functionalization via 2,4-Diamine Scaffold

The 2,4-diamine substitution pattern on the benzothiazole core provides a distinct regiochemical handle for derivatization compared to other diaminobenzothiazole isomers (e.g., 2,5- or 2,6-diaminobenzothiazoles). This specific substitution pattern is a key structural feature in the synthesis of biologically active compounds, such as diaminothiazoloylbenzothiazoles and diaminothiazole-based kinase inhibitors [1].

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Inference of Kinase Inhibitory Potential from Close 2,4-Diaminothiazole Analogs

Direct activity data for 1,3-benzothiazole-2,4-diamine is absent. However, its close structural analogs, specifically 2,4-diaminothiazoles, are well-documented as potent inhibitors of Tau kinases CDK5/p25 and GSK3β, which are key therapeutic targets in neurodegenerative diseases. A structure-activity relationship (SAR) study on this class revealed that the core 2,4-diaminothiazole is the minimal pharmacophore for potent activity, and specific substitutions yield inhibitors with low nanomolar IC50 values [1]. Furthermore, lead compounds from this series demonstrated in vivo efficacy, including decreased Tau pathology and memory recovery in mouse models [2].

Neurodegeneration Kinase Inhibition Alzheimer's Disease

Enhanced Antimicrobial Activity in Derivative Form

While the core 1,3-benzothiazole-2,4-diamine scaffold itself lacks reported antimicrobial data, its derivative, diaminothiazoloylbenzothiazole, exhibits quantifiable antimicrobial activity. This suggests that the core 2,4-diamine-substituted benzothiazole system can be elaborated into agents with significant antimicrobial properties. In one study, the related compound class showed potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL [1]. This provides a performance benchmark for what can be achieved through simple derivatization of the core scaffold.

Antimicrobial Resistance Antibacterial Antifungal

Validated Application Scenarios for 1,3-Benzothiazole-2,4-diamine in Scientific Research


Synthesis of Novel Kinase Inhibitors for CNS Disorders

The 2,4-diaminothiazole motif is a proven pharmacophore for inhibiting CDK5 and GSK3β, key kinases implicated in Alzheimer's disease and other tauopathies [1]. Researchers developing next-generation CNS therapeutics can leverage 1,3-benzothiazole-2,4-diamine as a core scaffold. The 2- and 4-amino groups offer orthogonal handles for parallel or sequential functionalization, enabling the efficient construction of diverse compound libraries for SAR studies. This approach is directly supported by studies showing that optimized 2,4-diaminothiazole analogs achieve low nanomolar IC50 values and demonstrate efficacy in relevant animal models [2].

Development of Targeted Antimicrobial Agents

Given the evidence that diaminothiazoloylbenzothiazole derivatives display potent activity against bacterial pathogens like S. aureus (MIC = 25 µg/mL) [1], this compound serves as a rational starting point for synthesizing new antimicrobials. Research groups focused on overcoming antibiotic resistance can utilize the 1,3-benzothiazole-2,4-diamine scaffold to explore new chemical space, potentially generating novel agents with improved potency or unique mechanisms of action compared to existing classes.

Synthesis of Diverse Heterocyclic Libraries via [4+1] Cyclocondensation

The specific 2,4-diamine arrangement enables a unique [4+1] cyclocondensation reaction with amidinothioureas to construct more complex diaminothiazole-containing fused systems [1]. This reactivity is a distinct advantage for synthetic chemists building focused libraries of complex heterocycles. Unlike other benzothiazole isomers, this compound provides a direct route to a structurally novel chemical space, accelerating the hit-to-lead process in drug discovery campaigns.

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